4-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazino}butanenitrile
Description
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Properties
IUPAC Name |
4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4/c15-14(16,17)12-4-3-6-19-13(12)21-10-8-20(9-11-21)7-2-1-5-18/h3-4,6H,1-2,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOVKQHKSDOKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC#N)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381856 | |
| Record name | 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260798-42-3 | |
| Record name | 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 4-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazino}butanenitrile is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are essential for the structural integrity of various tissues.
Mode of Action
The compound interacts with its target by acting as a potent inhibitor. By inhibiting collagen prolyl-4-hydroxylase, it interferes with the normal formation of collagen molecules, leading to changes in the structural properties of the tissues where these molecules are present.
Biological Activity
The compound 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}butanenitrile is a member of the piperazine family and incorporates a trifluoromethyl group, which is known to enhance biological activity in various chemical entities. This article delves into the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 308.28 g/mol. The structure features a piperazine moiety linked to a butanenitrile chain and a trifluoromethyl-substituted pyridine ring.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced lipophilicity and metabolic stability, which can lead to improved binding affinities for biological targets. The specific biological activities of this compound have been investigated through various studies, focusing primarily on its interaction with receptors and enzymes.
Key Findings from Research Studies
- TRPV1 Modulation : A study identified related piperazine derivatives as potent modulators of the TRPV1 receptor, known for its role in pain perception. The structure-activity relationship (SAR) analysis revealed that modifications at the piperazine nitrogen significantly influenced receptor affinity and selectivity .
- Antidepressant Activity : Another investigation highlighted the potential antidepressant properties of related compounds, suggesting that the trifluoromethyl group may enhance serotonin receptor binding, thus contributing to mood regulation .
- Anticancer Properties : Preliminary studies have indicated that similar trifluoromethyl-pyridine derivatives exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| TRPV1 Modulation | Potent antagonist activity | |
| Antidepressant | Enhanced serotonin receptor binding | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound Variant | Affinity for TRPV1 | Antidepressant Activity | Cytotoxicity |
|---|---|---|---|
| Base Compound | Moderate | Low | Low |
| This compound | High | Moderate | Moderate |
| Related Piperazine Derivative | High | High | High |
Case Studies
Case Study 1: TRPV1 Receptor Interaction
In a high-throughput screening assay, derivatives of this compound were evaluated for their ability to inhibit TRPV1-mediated calcium influx in human cells. Results demonstrated that specific modifications to the piperazine ring significantly increased receptor antagonism, suggesting a viable pathway for developing new analgesics.
Case Study 2: Antidepressant Evaluation
A behavioral study in rodent models assessed the antidepressant-like effects of related compounds. The administration of these compounds resulted in significant reductions in immobility time during forced swim tests, indicating potential efficacy in treating depression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
